molecular formula C12H10FN3O B3330846 Urea, N-(2-fluoro-4-pyridinyl)-N'-phenyl- CAS No. 75279-36-6

Urea, N-(2-fluoro-4-pyridinyl)-N'-phenyl-

Cat. No.: B3330846
CAS No.: 75279-36-6
M. Wt: 231.23 g/mol
InChI Key: DTCUIBUGGHYKJU-UHFFFAOYSA-N
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Description

Urea, N-(2-fluoro-4-pyridinyl)-N’-phenyl-: is an organic compound that features a urea backbone substituted with a 2-fluoro-4-pyridinyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(2-fluoro-4-pyridinyl)-N’-phenyl- typically involves the reaction of 2-fluoro-4-pyridinylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted pyridine ring.

    Oxidation and Reduction Reactions: The urea moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the urea compound.

    Hydrolysis: Corresponding amine and isocyanate derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.

Biology and Medicine:

    Pharmacology: The compound may serve as a lead structure for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms or protein-ligand interactions.

Industry:

    Agriculture: Potential use as a component in agrochemicals, such as herbicides or pesticides.

    Electronics: Incorporation into materials for electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Urea, N-(2-fluoro-4-pyridinyl)-N’-phenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 2-fluoro-4-pyridinyl group can enhance binding affinity and specificity, while the urea moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • Urea, N-(2-chloro-4-pyridinyl)-N’-phenyl-
  • Urea, N-(2-bromo-4-pyridinyl)-N’-phenyl-
  • Urea, N-(2-methyl-4-pyridinyl)-N’-phenyl-

Comparison:

  • Urea, N-(2-fluoro-4-pyridinyl)-N’-phenyl- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
  • Urea, N-(2-chloro-4-pyridinyl)-N’-phenyl- and Urea, N-(2-bromo-4-pyridinyl)-N’-phenyl- have similar structures but different halogen substitutions, which can lead to variations in their reactivity and applications.
  • Urea, N-(2-methyl-4-pyridinyl)-N’-phenyl- features a methyl group instead of a halogen, which can affect its steric and electronic properties, leading to different applications and reactivity profiles.

Properties

IUPAC Name

1-(2-fluoropyridin-4-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCUIBUGGHYKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

112 mg (1 mmol) of 2-fluoro-4-aminopyridine was added to 9 ml of dry benzene and to the resulting solution was further added 119 mg (1 mmol) of phenyl isocyanate. After stirring at room temperature for 30 hrs., the crystals which deposited were collected by filtration and then subjected to chromatography in a conventional manner using alumina. After developing the column with a benzene-ethyl acetate (3:1 by volume) solvent mixture, eluate containing the objective compound was collected. After distilling solvent off under reduced pressure, the residue was recrystallized from an ethyl acetate-n-hexane solvent mixture to give 113 mg of the objective compound: yield 48.9%; m.p. 179°-180° C.
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step Two
Yield
48.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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